molecular formula C3H3BrMg B3248054 Magnesium, bromo-1,2-propadienyl-(9CI) CAS No. 18295-60-8

Magnesium, bromo-1,2-propadienyl-(9CI)

Cat. No.: B3248054
CAS No.: 18295-60-8
M. Wt: 143.27 g/mol
InChI Key: YLERVAXAQFOFRI-UHFFFAOYSA-M
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Description

Magnesium, bromo-1,2-propadienyl-(9CI) is an organomagnesium compound with the molecular formula C3H3BrMg and a molecular weight of 143.27 g/mol. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, bromo-1,2-propadienyl-(9CI) can be synthesized through the reaction of magnesium with bromo-1,2-propadiene in an anhydrous ether solvent. The reaction typically requires the presence of a catalyst to proceed efficiently. The general reaction is as follows:

C3H3Br+MgC3H3BrMg\text{C}_3\text{H}_3\text{Br} + \text{Mg} \rightarrow \text{C}_3\text{H}_3\text{BrMg} C3​H3​Br+Mg→C3​H3​BrMg

Industrial Production Methods

In an industrial setting, the production of Magnesium, bromo-1,2-propadienyl-(9CI) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity magnesium and bromo-1,2-propadiene, along with anhydrous solvents to prevent any side reactions.

Chemical Reactions Analysis

Types of Reactions

Magnesium, bromo-1,2-propadienyl-(9CI) undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions.

    Halides: Reacts with alkyl halides in the presence of a catalyst.

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

Major Products Formed

    Alcohols: From reactions with carbonyl compounds.

    Substituted Alkanes: From substitution reactions with halides.

    Biaryl Compounds: From Suzuki–Miyaura coupling reactions.

Scientific Research Applications

Magnesium, bromo-1,2-propadienyl-(9CI) has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Catalysis: Acts as a catalyst in various organic reactions.

Mechanism of Action

The mechanism of action of Magnesium, bromo-1,2-propadienyl-(9CI) involves the formation of a carbon-magnesium bond, which acts as a nucleophile in organic reactions. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers in organic molecules .

Comparison with Similar Compounds

Similar Compounds

    Magnesium, bromo-1-propynyl-(9CI): Similar in structure but contains a triple bond.

    Magnesium, bromo-1-propenyl-(9CI): Contains a double bond instead of an allene structure.

    Magnesium, bromo-1,2-butadienyl-(9CI): Contains an extended conjugated system.

Uniqueness

Magnesium, bromo-1,2-propadienyl-(9CI) is unique due to its allene structure, which provides distinct reactivity compared to other Grignard reagents. This unique structure allows it to participate in specific reactions that other similar compounds may not efficiently undergo .

Properties

IUPAC Name

magnesium;propa-1,2-diene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3.BrH.Mg/c1-3-2;;/h1H,2H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLERVAXAQFOFRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=[CH-].[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300266
Record name Magnesium, bromo-1,2-propadienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18295-60-8
Record name Magnesium, bromo-1,2-propadienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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